molecular formula C13H17ClN2O4S B2587182 2-(2-Chloro-acetylamino)-5-dimethylcarbamoyl-4-methyl-thiophene-3-carboxylic acid ethyl ester CAS No. 546116-25-0

2-(2-Chloro-acetylamino)-5-dimethylcarbamoyl-4-methyl-thiophene-3-carboxylic acid ethyl ester

Cat. No.: B2587182
CAS No.: 546116-25-0
M. Wt: 332.8
InChI Key: NUONTUPPOOBZDU-UHFFFAOYSA-N
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Description

2-(2-Chloro-acetylamino)-5-dimethylcarbamoyl-4-methyl-thiophene-3-carboxylic acid ethyl ester is a compound with intriguing properties and potential applications in various scientific fields. It combines a chloro-acetylamino group, a dimethylcarbamoyl group, a methyl-thiophene core, and a carboxylic acid ethyl ester group, making it a versatile molecule for multiple chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-acetylamino)-5-dimethylcarbamoyl-4-methyl-thiophene-3-carboxylic acid ethyl ester typically involves several steps:

  • Formation of the Thiophene Ring: : Starting with simple precursors, the thiophene ring is constructed using a series of cyclization reactions.

  • Introduction of Functional Groups: : The chloro-acetylamino, dimethylcarbamoyl, and carboxylic acid ester groups are then introduced through substitution reactions and acylation steps.

  • Purification: : The final product is purified using techniques like column chromatography or recrystallization to ensure high purity and yield.

Industrial Production Methods

In industrial settings, large-scale synthesis may involve optimized reaction conditions such as high-pressure reactors, continuous flow systems, and automated purification processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

  • Reduction: : Reduction reactions can occur at the carboxylic acid ester group.

  • Substitution: : The chloro group is reactive and can be substituted with nucleophiles.

Common Reagents and Conditions

  • Oxidation Reagents: : Hydrogen peroxide, potassium permanganate.

  • Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Nucleophiles like amines, thiols, or alcohols.

Major Products Formed

Depending on the reaction conditions and reagents, the compound can form various derivatives with altered functional groups, enhancing its applicability in different fields.

Scientific Research Applications

2-(2-Chloro-acetylamino)-5-dimethylcarbamoyl-4-methyl-thiophene-3-carboxylic acid ethyl ester has diverse applications:

  • Chemistry: : Used as an intermediate in organic synthesis, enabling the creation of more complex molecules.

  • Biology: : May have potential as a biochemical probe due to its reactive functional groups.

  • Medicine: : Investigated for potential therapeutic applications, particularly in targeting specific pathways or receptors.

  • Industry: : Used in materials science for creating polymers with specific properties.

Mechanism of Action

Molecular Targets and Pathways Involved

The compound's mechanism of action can vary based on its application:

  • Chemical Reactions: : Acts as an electrophile in substitution reactions, reacting with nucleophiles.

  • Biological Applications: : May interact with enzymes or receptors, altering their activity and impacting biological pathways.

  • Therapeutic Potential: : May inhibit or activate specific molecular targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-acetylamino)-4-methyl-thiophene-3-carboxylic acid ethyl ester: : Lacks the dimethylcarbamoyl group, altering its reactivity and applications.

  • 2-Acetylamino-5-dimethylcarbamoyl-4-methyl-thiophene-3-carboxylic acid ethyl ester: : Lacks the chloro group, impacting its substitution reactions.

  • 5-Dimethylcarbamoyl-4-methyl-thiophene-3-carboxylic acid ethyl ester: : Lacks both the chloro and acetylamino groups, significantly altering its chemical behavior.

Uniqueness

2-(2-Chloro-acetylamino)-5-dimethylcarbamoyl-4-methyl-thiophene-3-carboxylic acid ethyl ester is unique due to the combination of its functional groups, which allow for versatile chemical reactivity and diverse applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4S/c1-5-20-13(19)9-7(2)10(12(18)16(3)4)21-11(9)15-8(17)6-14/h5-6H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUONTUPPOOBZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N(C)C)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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